molecular formula C11H16BrN3O2S B13875137 5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline

5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline

Cat. No.: B13875137
M. Wt: 334.24 g/mol
InChI Key: KOXCOKWCGCUCPG-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline features a brominated aromatic ring substituted with a sulfonylaniline group and a 4-methylpiperazine moiety. This precursor serves as a critical intermediate in medicinal chemistry, particularly in the development of protein degraders targeting WD40-repeat containing protein 5 (WDR5) .

Properties

Molecular Formula

C11H16BrN3O2S

Molecular Weight

334.24 g/mol

IUPAC Name

5-bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline

InChI

InChI=1S/C11H16BrN3O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3

InChI Key

KOXCOKWCGCUCPG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound generally follows a sequence of:

This sequence can be tailored depending on the starting materials and scale of synthesis.

Detailed Stepwise Preparation

Step Reaction Reagents & Conditions Yield & Notes
1. Bromination Bromination of aniline or related aromatic amine Bromine (Br2) or N-bromosuccinimide (NBS) in acetic acid or similar solvent Typically provides brominated aniline intermediate with regioselectivity at the 5-position
2. Piperazine Introduction Nucleophilic substitution of brominated intermediate with 4-methylpiperazine 4-Methylpiperazine, base such as potassium carbonate (K2CO3) or triethylamine (TEA); solvents like DMF, THF; reflux at 80–110°C for 12–24 hours Yields vary; typical yields around 20–91% depending on method and catalyst use
3. Sulfonylation Sulfonyl chloride (e.g., methanesulfonyl chloride) reacts with piperazine derivative Base such as triethylamine (TEA); inert atmosphere; room temperature to mild heating High yield sulfonylation; purification by chromatography

Representative Synthetic Example

One reported synthetic method involves:

  • Step 1: Bromination of aniline with bromine in acetic acid to yield 5-bromoaniline.
  • Step 2: Reaction of 5-bromoaniline with 4-methylpiperazine in the presence of potassium carbonate in DMF at 80–100°C for 12–24 hours.
  • Step 3: Sulfonylation of the resulting piperazine derivative using methanesulfonyl chloride and triethylamine in dichloromethane at 0–25°C.

Purification is typically achieved by silica gel column chromatography using dichloromethane/methanol gradients, yielding the target compound with purity >98% confirmed by HPLC.

Palladium-Catalyzed Coupling Approaches

Alternative synthetic routes employ palladium-catalyzed amination or coupling reactions to enhance yields and selectivity:

Catalyst System Reaction Conditions Yield Notes
Pd2(dba)3 with BINAP, sodium tert-butoxide In toluene, 100–110°C, 15–20 hours, inert atmosphere 20–91% Effective for coupling 1-bromo-4-(methylsulfonyl)benzene with piperazine derivatives
Pd(II) acetate with Xantphos and potassium phosphate In N-methylpyrrolidinone (NMP), 100°C, 18 hours, inert atmosphere Up to quantitative conversion High selectivity and yield for aryl sulfonylpiperazine synthesis

These methods provide robust alternatives for industrial-scale synthesis with improved reaction control and scalability.

Analytical Characterization and Purity Confirmation

The synthesized this compound is characterized by:

Analytical Technique Purpose Typical Results
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm structure, substitution pattern, and piperazine integration ¹H NMR signals for N-methyl protons at δ ~2.3 ppm; aromatic protons consistent with substitution pattern
Mass Spectrometry (ESI-MS) Confirm molecular weight and molecular ion peak Molecular ion peak at m/z 343.09 [M+H]⁺ for dihydrochloride salt
Elemental Analysis Verify elemental composition (C, H, N, Br, S) Consistent with molecular formula C11H16BrN3O2S
High-Performance Liquid Chromatography (HPLC) Assess purity Purity >98% after chromatography
X-ray Crystallography (if applicable) Determine absolute configuration and solid-state structure Used for detailed structural confirmation when crystals available

Research Outcomes and Industrial Considerations

Reaction Optimization

  • Bases such as potassium carbonate and triethylamine are critical to drive nucleophilic substitution and sulfonylation.
  • Solvent choice (polar aprotic like DMF or NMP) influences reaction rates and yields.
  • Palladium-catalyzed coupling reactions provide higher selectivity and yields, facilitating scale-up.
  • Reaction times vary from 12 to 24 hours for substitution steps; sulfonylation is typically faster (1–3 hours).

Yield and Purification

  • Yields range widely depending on method: 20% in some palladium-catalyzed reactions to over 90% in optimized coupling reactions.
  • Purification typically involves extraction, drying over anhydrous sodium sulfate, and chromatographic techniques (silica gel MPLC or column chromatography).
  • Final product purity is routinely confirmed by HPLC and NMR.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Yield Range Notes
Bromination Direct bromination Br2 or NBS, AcOH Room temp or mild heating High Regioselective bromination at 5-position
Piperazine Introduction Nucleophilic substitution 4-Methylpiperazine, K2CO3 or TEA 80–110°C, 12–24 h 20–91% Can use Pd-catalyzed amination for higher yield
Sulfonylation Sulfonyl chloride reaction Methanesulfonyl chloride, TEA 0–25°C, 1–3 h High Requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while oxidation can produce a sulfone or sulfoxide derivative.

Scientific Research Applications

5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl group can enhance its binding affinity to certain proteins, while the piperazine ring can improve its solubility and bioavailability.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) LogP PSA (Ų)
5-Bromo-2-(4-methylpiperazin-1-yl)aniline Aniline Br, 4-methylpiperazine 270.15* ~1.2 38.5
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine Pyrimidine Br, 4-methylpiperazine 257.13 1.66 47.61
5-Bromo-2-(4-methylpiperazin-1-yl)thiazole Thiazole Br, 4-methylpiperazine 262.17 1.66 47.61
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine Pyrimidine Br, 4-ethylpiperazine 271.16 1.89 47.61
Pyrimidine-4-carboxylic acid derivative Pyrimidine Br, 4-methylpiperazine, COOH 301.14 0.98 89.34

*Calculated based on .

Biological Activity

5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C11_{11}H16_{16}BrN3_3O2_2S
  • Molecular Weight : 334.24 g/mol
  • CAS Number : 13723-58-5

The structure of this compound features a bromine atom, a sulfonamide group, and a piperazine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Compounds with similar structures have been shown to inhibit various kinases, particularly those involved in cancer pathways such as phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinases (CDKs).

Inhibition of Kinases

Research indicates that this compound may inhibit CDK4 and CDK6, which are crucial in regulating the cell cycle. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for cancer therapy.

Anticancer Properties

A study highlighted the potential of this compound in targeting specific cancer types. The compound demonstrated efficacy in preclinical models, showing significant inhibition of tumor growth in xenograft studies.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundSulfonamide with piperazineKinase inhibitionBromine substituent enhances activity
2-(4-Methylpiperazin-1-yl)-5-sulfonylanilineSimilar sulfonamide structureModerate kinase inhibitionLacks bromine substituent
3-Bromo-5-(isopropylpiperazin-1-yl)sulfonylpyridinPyridine ring structurePI3K inhibitionDifferent ring system

The comparison illustrates how structural variations influence biological activity, particularly in kinase inhibition.

Preclinical Studies

  • Study on Tumor Inhibition :
    • In vivo studies demonstrated that the compound significantly reduced tumor size in models of breast cancer by inhibiting CDK4/6 pathways.
    • Dosage: Administered at varying concentrations (10 mg/kg to 50 mg/kg) showed dose-dependent responses.
  • Mechanistic Insights :
    • Molecular docking studies revealed strong binding affinities to the ATP-binding sites of CDK4 and CDK6, suggesting a competitive inhibition mechanism.

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits promising anticancer properties, further investigations are necessary to evaluate its safety profile. Preliminary data suggest low toxicity at therapeutic doses, but long-term studies are required for conclusive results.

Q & A

Q. What are the established synthetic routes for 5-bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in the synthesis of analogous compounds, precursor 5-bromo-2-(4-methylpiperazin-1-yl)aniline is prepared by reacting brominated aryl halides with 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours . Catalytic bases like K₂CO₃ or Et₃N are critical for deprotonating the amine and driving the reaction. Purity is optimized via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and confirmed by HPLC (>98% purity) .

Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine ring integration (e.g., δ ~2.3 ppm for N-methyl protons) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 343.09 [M+H]⁺ for the dihydrochloride salt) .
  • Elemental Analysis : To verify stoichiometry (C, H, N, Br, Cl) .
  • X-ray Crystallography : For absolute configuration determination (using SHELXL for refinement) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store at 2–8°C in airtight, light-resistant containers.
  • Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX or Mercury) resolve ambiguities in molecular conformation or packing motifs?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL to refine X-ray data, focusing on torsional angles of the piperazine ring and sulfonyl group to identify deviations from ideal geometry .
  • Mercury Visualization : Analyze intermolecular interactions (e.g., hydrogen bonds between NH₂ and sulfonyl groups) to explain packing stability. Compare with analogous structures via the Materials Module .
  • Example: A 0.05 Å displacement in the bromine atom position might indicate rotational flexibility, requiring thermal ellipsoid analysis .

Q. What strategies address contradictions in synthetic yields reported across different methodologies (e.g., patents vs. academic studies)?

  • Methodological Answer :
  • Comparative Analysis : Tabulate reaction parameters (solvent, temperature, catalyst) from conflicting sources (e.g., patent EP 3,858,835 vs. academic syntheses) .
  • DoE (Design of Experiments) : Systematically vary conditions (e.g., solvent polarity, base strength) to identify critical factors. For instance, replacing DMF with THF may reduce side reactions but lower solubility .
  • Mechanistic Studies : Use DFT calculations to model transition states and identify rate-limiting steps in competing pathways.

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at the aniline (e.g., electron-withdrawing groups) or piperazine (e.g., alkylation) to alter electronic or steric properties.
  • Biological Assays : Test derivatives against target proteins (e.g., WDR5 in cancer models) to correlate activity with structural features .
  • Computational Docking : Use AutoDock Vina to predict binding affinities with target active sites, guided by crystallographic data .

Q. What computational methods validate experimental data discrepancies, such as NMR chemical shift outliers?

  • Methodological Answer :
  • DFT Calculations : Compare experimental ¹H NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* level) to identify conformational mismatches.
  • Database Cross-Validation : Use Cambridge Structural Database (CSD) entries to benchmark bond lengths/angles against similar sulfonamide derivatives .

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